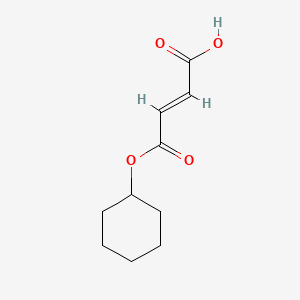
2-Butenedioic acid (2Z)-, monocyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, monocyclohexyl ester is an organic compound with the molecular formula C10H14O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with cyclohexanol. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can be synthesized through the esterification of maleic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of ion-exchange resins as catalysts can also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, monocyclohexyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release maleic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (Z)-, dimethyl ester
- 2-Butenedioic acid (Z)-, diethyl ester
Uniqueness
2-Butenedioic acid (2Z)-, monocyclohexyl ester is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters of maleic acid. This uniqueness makes it valuable in specific applications where the cyclohexyl group provides enhanced stability or reactivity.
Eigenschaften
CAS-Nummer |
85602-94-4 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(E)-4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)/b7-6+ |
InChI-Schlüssel |
ZMQWRASVUXJXGM-VOTSOKGWSA-N |
Isomerische SMILES |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)O |
Physikalische Beschreibung |
Pellets or Large Crystals |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















